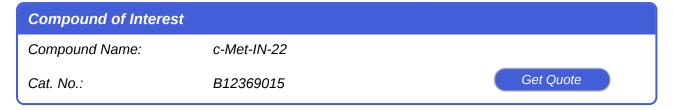


Confirming c-Met-IN-22 Induced Apoptosis via Caspase Activation: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of c-Met inhibitors in inducing apoptosis through caspase activation, with a focus on contextualizing the expected performance of **c-Met-IN-22**. By examining data from established c-Met inhibitors, we can project the apoptotic efficacy and mechanism of novel compounds like **c-Met-IN-22**.

Introduction to c-Met Inhibition and Apoptosis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell survival, proliferation, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2][3] Small molecule c-Met inhibitors are designed to block the ATP binding site of the kinase, thereby inhibiting its activity and downstream signaling.[1] Inhibition of c-Met signaling has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4][5][6] A key mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic program.[5][7]

Comparative Analysis of c-Met Inhibitor-Induced Apoptosis

The following table summarizes the pro-apoptotic effects of several c-Met inhibitors, providing a benchmark for evaluating **c-Met-IN-22**. The data for **c-Met-IN-22** is hypothetical and represents







expected outcomes based on the performance of other inhibitors in its class.



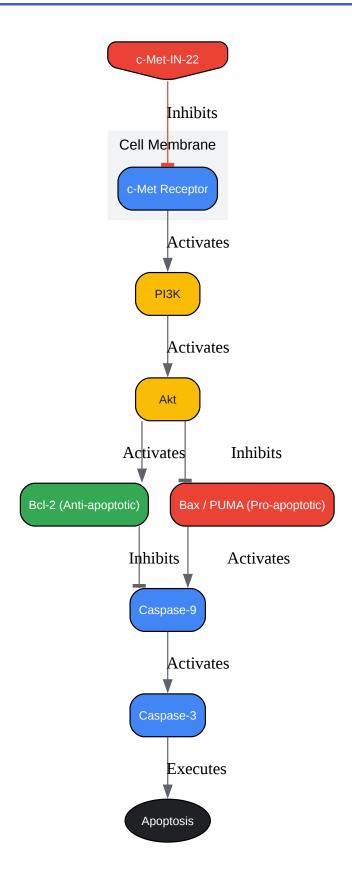
c-Met Inhibitor	Cell Line(s)	Observed Apoptotic Effects	Key Caspase Activation	Supporting Data/Observati ons
c-Met-IN-22 (Hypothetical)	Various Cancer Cell Lines	Induction of apoptosis	Activation of Caspase-3 and Caspase-9	Expected to decrease cell viability and show positive Annexin V staining.
SU11274	A549 (Lung Cancer)	Significantly induced apoptosis.[4]	Activation of Caspase-3.[4][5]	Increased p53 stability, upregulation of Bax and PUMA, and downregulation of Bcl-2.[4]
PF-2341066 (Crizotinib)	PEL (Primary Effusion Lymphoma)	Induced apoptosis.[8]	Increased cleaved Caspase-3 and Caspase-9.[8]	Caused G2/M cell cycle arrest and DNA damage.[8]
DFX117	A549, NCI- H1975 (NSCLC)	Induced apoptosis.	Increased cleaved Caspase-3, Caspase-9, and PARP.[9]	Suppressed c- Met and PI3K/Akt signaling pathways.[9]
Capmatinib	NSCLC with METex14	Suppresses proliferation and induces apoptosis.[6]	Not explicitly detailed in the provided search results.	A highly selective MET tyrosine kinase inhibitor. [6]
Tepotinib	NSCLC with METex14	Inhibits tumor growth and induces apoptosis.[6]	Not explicitly detailed in the provided search results.	Blocks MET phosphorylation and downstream signaling.[6]



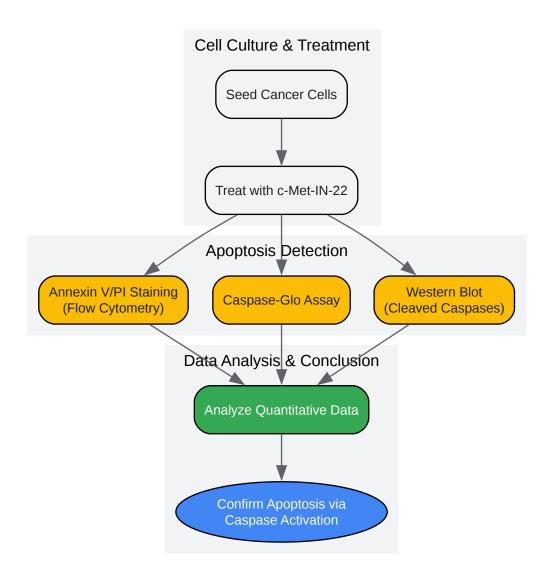
Signaling Pathway of c-Met Inhibition Leading to Apoptosis

The inhibition of c-Met by a small molecule inhibitor like **c-Met-IN-22** disrupts downstream signaling pathways, primarily the PI3K/Akt pathway, which is a major mediator of cell survival. [4][5] This disruption leads to a cascade of events culminating in the activation of executioner caspases and apoptosis.









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